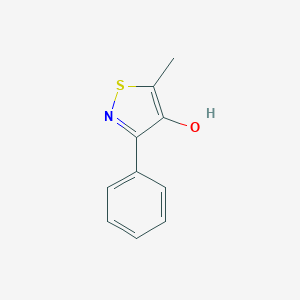
5-methyl-3-phenyl-1,2-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1,2-thiazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propen-1-ol with sulfur and nitrogen sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-3-phenyl-1,2-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 5-methyl-3-phenyl-1,2-thiazol-4-ol. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed promising antitumor activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. The presence of the thiazole ring enhances the interaction with biological targets, making them effective against a range of pathogens. Specifically, this compound has shown potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to modulate inflammatory pathways effectively. Preliminary studies suggest that it may serve as a lead compound in the development of new anti-inflammatory drugs .
Coordination Chemistry
This compound is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property is particularly useful in synthesizing metal-organic frameworks (MOFs) and other coordination complexes that have applications in catalysis and materials science.
Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activity or novel properties for specific applications in drug discovery and materials development .
Table: Summary of Research Findings on this compound
Mécanisme D'action
The mechanism of action of 5-methyl-3-phenyl-1,2-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenyl-4-isoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
3-Phenyl-4-isothiazole: Lacks the methyl group at the 5-position.
5-Methyl-3-phenyl-4-thiazole: Contains a sulfur atom but lacks the nitrogen atom in the ring.
Uniqueness
5-methyl-3-phenyl-1,2-thiazol-4-ol is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
19389-29-8 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
Clé InChI |
BCBUWIOOUTUFDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
SMILES canonique |
CC1=C(C(=NS1)C2=CC=CC=C2)O |
Synonymes |
5-Methyl-3-phenylisothiazol-4-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















